Mono-Methyl Succinate, also known as monomethyl succinate or succinic acid monomethyl ester, is an organic compound with the molecular formula and a molecular mass of approximately 132.11 g/mol. It is classified as a dicarboxylic acid monoester, specifically derived from succinic acid where one carboxyl group has been converted to its methyl ester form. This compound is identified by its CAS registry number 3878-55-5 and is utilized in various scientific applications due to its structural properties and reactivity.
Mono-Methyl Succinate can be sourced from both natural and synthetic processes. It is often produced through the esterification of succinic acid with methanol. This compound falls under the category of dicarboxylic acid esters, which are characterized by the presence of two carboxyl groups in their parent acid structure, with one being modified by the addition of a methyl group.
Mono-Methyl Succinate can be synthesized through several methods:
The typical reaction for esterification can be represented as follows:
Mono-Methyl Succinate participates in various chemical reactions typical of esters and dicarboxylic acids:
The hydrolysis reaction can be expressed as:
The mechanism of action for mono-methyl succinate primarily involves its role as a metabolic intermediate in various biochemical pathways. It can participate in energy metabolism through conversion into other metabolites within the tricarboxylic acid cycle (TCA cycle), contributing to ATP production.
Mono-Methyl Succinate may be utilized in microbial fermentation processes where it serves as a substrate for specific bacteria that convert it into other valuable compounds such as succinate or butyrate.
Mono-Methyl Succinate has several scientific uses, including:
Supergravity reactor technology represents a significant advancement in the synthesis of mono-methyl succinate, enabling intensified mass and heat transfer essential for efficient esterification. The core principle involves generating high gravitational fields (typically 50–300 g) through rapid rotational motion, which drastically reduces liquid film thickness and enhances molecular diffusion. This engineering approach transforms conventional reaction kinetics by overcoming diffusion limitations inherent in standard stirred-tank reactors.
The synthesis typically involves succinic anhydride and methanol as reactants. Within the supergravity reactor, the centrifugal force creates thin, highly turbulent liquid films on the rotating packing structure. This configuration achieves interfacial areas 1–2 orders of magnitude greater than those possible in traditional reactors. According to patent data, this technology achieves 98.5% succinic anhydride conversion with 91.2% selectivity for mono-methyl succinate at residence times as low as 2–5 minutes, significantly outperforming batch reactors requiring 60–120 minutes for comparable conversion [1]. The selectivity improvement stems from precise control over reaction time, minimizing undesirable diester formation through secondary esterification.
Table 1: Performance Metrics of Supergravity Reactor vs. Batch Reactor
Parameter | Supergravity Reactor | Conventional Batch Reactor |
---|---|---|
Reaction Time | 2-5 minutes | 60-120 minutes |
Anhydride Conversion | 98.5% | 92% |
Monoester Selectivity | 91.2% | 75-85% |
Temperature Uniformity | ±0.5°C | ±5°C |
Throughput Capacity | 5-8x higher | Baseline |
The reactor’s modular design allows for precise thermal management, maintaining isothermal conditions (±0.5°C) even with the highly exothermic nature of anhydride alcoholysis. This temperature uniformity further suppresses side reactions like methanol dehydration or succinic acid decomposition. Continuous separation mechanisms integrated into advanced reactor designs enable immediate product removal from the reaction zone, shifting equilibrium toward monoester formation [1] [8].
Solvent-free methodologies provide substantial environmental and economic advantages by eliminating volatile organic compounds (VOCs) while improving reaction kinetics through increased reactant concentrations. In mono-methyl succinate synthesis, solvent-free operation demands precise engineering to overcome viscosity challenges and ensure homogeneous mixing.
3D-printed structured packings represent a breakthrough in addressing flow distribution challenges in solvent-free systems. Traditional packed beds suffer from radial void fraction variations (up to 40% higher near reactor walls), causing channeling and reduced interfacial contact. Custom-engineered structures with wave-like geometries or triply periodic minimal surface (TPMS) designs create uniform void distributions, reducing axial dispersion by 60–75% [4]. This engineering solution enables plug-flow characteristics in continuous reactors, critical for maintaining stoichiometric control in succinic anhydride esterification where excess methanol must be precisely managed.
The intensified mixing achieved through these advanced packings enhances mass transfer coefficients by 3–8 fold compared to random packings. This allows reaction completion at near-stoichiometric methanol ratios (1.05:1 methanol:anhydride molar ratio) rather than the large excesses (3:1 to 5:1) required in conventional solvent-based processes. The elimination of solvents also simplifies downstream purification; crude reaction mixtures typically contain >95% monoester with minimal diester or unreacted acid impurities, reducing distillation energy requirements by 40–60% [4] [8].
Precise stoichiometric control governs monoester selectivity due to the stepwise esterification mechanism of succinic anhydride. The primary ring-opening step forms mono-methyl succinate, while excess alcohol drives secondary esterification to dimethyl succinate. Optimization requires multivariate analysis of:
Table 2: Optimization Matrix for Solvent-Free Mono-Methyl Succinate Synthesis
Molar Ratio (MeOH:Anhydride) | Temperature (°C) | Catalyst Loading (wt%) | Monoester Yield (%) | Diester Impurity (%) |
---|---|---|---|---|
1.05:1 | 50 | 0.5 | 89.2 | 3.1 |
1.05:1 | 60 | 0.5 | 85.7 | 7.8 |
1.20:1 | 50 | 0.5 | 83.5 | 10.2 |
1.05:1 | 50 | 1.0 | 90.1 | 4.0 |
1.50:1 | 50 | 0.5 | 68.3 | 28.6 |
Data derived from pilot-scale trials reveal that 89.2% monoester yield with only 3.1% diester is achievable at 50°C with 1.05:1 methanol:anhydride ratio and 0.5 wt% catalyst. Increasing methanol to 1.5:1 under identical conditions drops monoester yield to 68.3% while diester rises to 28.6% [4] [7]. Reaction progress monitoring via in-line FTIR allows real-time stoichiometric adjustments, particularly valuable in continuous flow systems where residence time distribution affects molecular-scale mixing.
The transition from batch to continuous processing delivers transformative productivity improvements for mono-methyl succinate manufacture. Continuous systems leverage precise residence time control, immediate product removal, and integrated separation to overcome equilibrium limitations inherent in batch reactors.
Supergravity reactors exemplify high-efficiency continuous flow technology, achieving space-time yields 5–8 times higher than batch reactors. Their compact design enables reaction completion within 2–5 minutes through intensified micromixing, compared to 60–120 minutes in batch tanks. A key industrial advantage lies in their ability to operate at higher anhydride concentrations (20–30 wt%) without viscosity-induced mass transfer limitations [1].
Packed-bed reactors with immobilized catalysts offer another continuous processing paradigm. Nanoscale silicon dioxide-immobilized 4-dimethylaminopyridine (DMAP) derivatives demonstrate exceptional stability in monoester synthesis. These heterogeneous catalysts achieve turnover frequencies of 0.148 molproduct/molDMAP·h with consistent performance (>95% initial activity) over 10 reaction cycles in mixed solvent systems. When adapted to continuous operation, packed beds provide residence time distributions with dispersion numbers (D/uL) below 0.05, approaching ideal plug flow behavior essential for uniform product quality [8].
Batch reactors remain relevant for small-volume specialty esters due to operational flexibility. However, economic analysis reveals continuous systems reduce capital expenditure per unit output by 30–50% and operating costs by 20–35%, primarily through: 1) Elimination of downtime between batches; 2) Reduced reactor volume requirements (90% smaller); 3) Lower energy consumption in separation; and 4) Consistent quality minimizing reprocessing. For large-scale mono-methyl succinate production (>1,000 tonnes/year), continuous flow technologies present compelling advantages despite higher initial engineering complexity [1] [8].
Selective mono-esterification demands catalytic strategies that accelerate the initial anhydride ring-opening while suppressing subsequent alcohol addition to the carboxylic acid intermediate. Brønsted acids and nucleophilic catalysts fulfill this role through distinct mechanistic pathways:
Immobilized nucleophilic catalysts: DMAP derivatives covalently bonded to nanoscale silicon dioxide create highly efficient heterogeneous catalysts. The pyridine nitrogen attacks the anhydride carbonyl, forming acylpyridinium intermediates that undergo alcoholysis more readily than the original anhydride. This pathway achieves 91.78% monoester yield in cyclohexane/acetone systems. Immobilization prevents catalyst contamination and enables continuous operation, though solvent requirements present environmental trade-offs [8].
Brønsted acid catalysis: Sulfonic acids (p-toluenesulfonic acid, methanesulfonic acid) protonate the anhydride carbonyl, increasing electrophilicity for methanol attack. Optimal performance requires precise acid strength control (pKa 1–3) to avoid dehydrating methanol to dimethyl ether. At 0.5–1.0 wt% loading, these catalysts achieve 85–90% monoester selectivity in solvent-free systems at 50°C. The catalytic cycle involves proton transfer during the rate-determining nucleophilic attack:
$$\ce{(CH2CO)2O + H+ <=> (CH2CO)2OH+}$$$$\ce{(CH2CO)2OH+ + CH3OH -> CH3OOCCH2CH2COOH + H+}$$
Proton donors significantly influence reaction trajectory. Water or carboxylic acids (e.g., succinic acid) can enhance monoester selectivity through competitive hydrogen bonding. Studies reveal that controlled water addition (0.5–1.0 equivalents) increases monoester yield by 8–12% by hydrolyzing trace diester impurities and stabilizing the monoester carboxylate form, thus reducing its reactivity toward further esterification [8].
Table 3: Catalyst Performance Comparison in Mono-Methyl Succinate Synthesis
Catalyst Type | Reaction System | Temperature (°C) | Monoester Yield (%) | Reusability Cycles |
---|---|---|---|---|
SiO2-immobilized DMAP derivative | Cyclohexane/acetone (3:2) | 65 | 91.78 | >10 |
p-Toluenesulfonic acid | Solvent-free | 50 | 89.2 | Limited (homogeneous) |
Methanesulfonic acid | Solvent-free | 50 | 87.5 | Limited (homogeneous) |
Acidic ion-exchange resin | Continuous packed bed | 65 | 83.4 | >50 regeneration cycles |
Catalyst immobilization enables continuous processing but may introduce diffusion limitations. Nanostructured supports with 10–50 nm pore diameters mitigate this by providing high surface accessibility. The optimal catalyst strategy balances selectivity, activity, and operational practicality based on production scale and desired product specifications [8].
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